Cas no 2171619-17-1 (3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)

3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid
- 3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid
- 2171619-17-1
- EN300-1534978
-
- インチ: 1S/C33H30BrN3O5/c1-37(18-21-9-3-2-4-10-21)19-30(31(38)35-29-17-22(32(39)40)15-16-28(29)34)36-33(41)42-20-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-17,27,30H,18-20H2,1H3,(H,35,38)(H,36,41)(H,39,40)
- InChIKey: UULNPANUYXITET-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=O)O)C=C1NC(C(CN(C)CC1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 627.13688g/mol
- どういたいしつりょう: 627.13688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 11
- 複雑さ: 907
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1534978-0.5g |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1534978-0.05g |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1534978-1.0g |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1534978-1000mg |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1534978-5000mg |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1534978-10000mg |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1534978-500mg |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1534978-0.1g |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1534978-0.25g |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1534978-2500mg |
3-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid |
2171619-17-1 | 2500mg |
$6602.0 | 2023-09-26 |
3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acidに関する追加情報
3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid: A Comprehensive Overview
The compound with CAS No. 2171619-17-1, named 3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzyl(methyl)amino group, a fluoren-9-ylmethylene carbonyl moiety, and a bromobenzoic acid core. These structural elements contribute to its unique chemical properties and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as multi-component reactions and protecting group strategies. The incorporation of the fluoren-9-ylmethylene carbonyl group, a well-known protecting group for amino acids, enhances the stability and reactivity of the molecule during synthesis. This feature makes it an ideal candidate for applications in peptide synthesis and drug delivery systems.
One of the most promising applications of this compound lies in its potential as a drug intermediate. The presence of the bromobenzoic acid core suggests its utility in designing bioactive molecules with tailored pharmacokinetic profiles. Researchers have explored its role in developing antitumor agents and anti-inflammatory drugs, where the bromine substituent plays a critical role in modulating biological activity.
Moreover, the benzyl(methyl)amino group within the structure introduces additional functional diversity, enabling interactions with various biological targets such as enzymes and receptors. This has led to investigations into its potential as a bioconjugate for targeted drug delivery systems. Recent studies have demonstrated its ability to enhance drug specificity and reduce off-target effects, making it a valuable asset in precision medicine.
The synthesis of this compound involves a series of well-defined steps, including nucleophilic substitutions, amide bond formations, and protecting/deprotecting sequences. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the pure compound with high yields. This rigorous synthetic process underscores the importance of meticulous control over reaction conditions to achieve desired stereochemical outcomes.
In terms of characterization, modern analytical tools such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the molecular structure and purity of this compound. These techniques provide critical insights into the spatial arrangement of atoms and confirm the integrity of the synthesized product.
Looking ahead, ongoing research is focused on exploring the biodegradability and toxicological profile of this compound to assess its suitability for therapeutic applications. Preliminary results indicate favorable biocompatibility, suggesting its potential for use in biodegradable polymers or as a component in eco-friendly materials.
In conclusion, 3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid represents a significant advancement in organic synthesis. Its unique structure and functional groups position it as a versatile building block for developing innovative chemical entities with wide-ranging applications in medicine, materials science, and beyond.
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